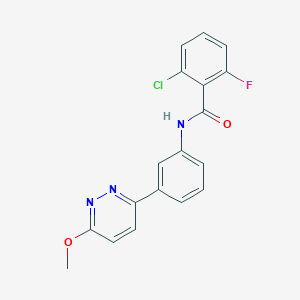
2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of a specific enzyme that plays a crucial role in the development and progression of various diseases.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide X involves the inhibition of a specific enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of this enzyme, this compound X disrupts the signaling pathways that are essential for cancer cell survival and proliferation. Furthermore, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound X has been shown to have potent biochemical and physiological effects in various disease models. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation in animal models of inflammatory diseases. Furthermore, it has been shown to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide X in lab experiments include its potent inhibitory activity, high selectivity, and low toxicity. Furthermore, it has a well-defined mechanism of action, making it an ideal tool for studying the role of the specific enzyme in various disease models. However, the limitations of using this compound X in lab experiments include its high cost, complex synthesis method, and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide X. One potential direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Furthermore, the therapeutic potential of this compound X in various diseases needs to be explored further in preclinical and clinical studies. In addition, the development of novel analogs of this compound X with improved pharmacological properties could lead to the discovery of more potent and selective inhibitors of the specific enzyme. Finally, the development of new drug delivery systems that can improve the bioavailability and target specificity of this compound X could enhance its therapeutic potential.
Conclusion:
This compound X is a novel chemical compound that has gained significant attention in the scientific research community due to its potent inhibitory activity and therapeutic potential in various diseases. Its well-defined mechanism of action and potent biochemical and physiological effects make it an ideal tool for studying the role of the specific enzyme in various disease models. The research and development of this compound X and its analogs could lead to the discovery of new therapies for cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide X involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-chloro-6-fluoro-N-(3-aminophenyl)benzamide, which is then coupled with 6-methoxypyridazine-3-carboxylic acid to obtain this compound X. The final product is purified using various chromatography techniques to obtain a pure compound. The synthesis of this compound X has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of a specific enzyme that is overexpressed in various cancers, leading to the suppression of tumor growth. In addition, this compound X has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c1-25-16-9-8-15(22-23-16)11-4-2-5-12(10-11)21-18(24)17-13(19)6-3-7-14(17)20/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBPGMMNYNRLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





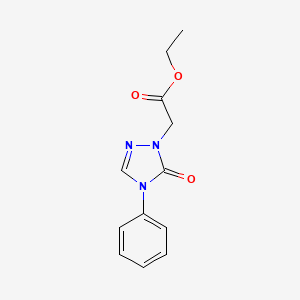

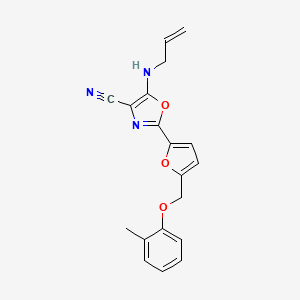
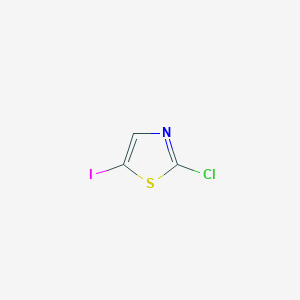
![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947067.png)
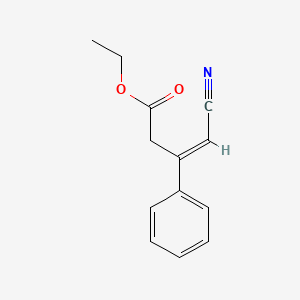

![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)

